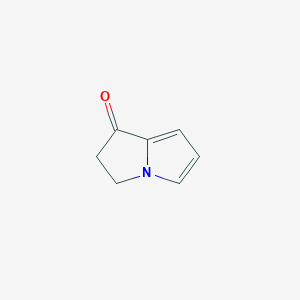

Methyl 2-oxobutanoate

概要

説明

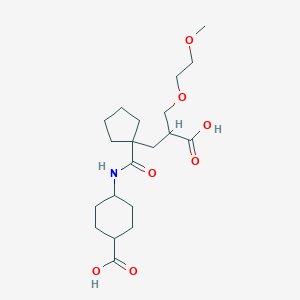

It is a methyl ester of 2-oxobutanoic acid and is commonly used in organic synthesis and various industrial applications . This compound is characterized by its clear, colorless liquid form and a slightly fruity odor.

作用機序

Target of Action

Methyl 2-oxobutanoate, also known as 2-Oxobutyric acid methyl ester or Methyl 2-ketobutyrate , is a chemical compound that interacts with specific targets in the body. One of its primary targets is the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase . This enzyme plays a crucial role in various biochemical processes, including the metabolism of amino acids.

Mode of Action

The interaction of this compound with its target enzyme involves a reversible reaction where a hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate . This reaction is part of the larger metabolic process and contributes to the overall biochemical activity of the compound.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a common intermediate in the degradation of organic acids . For example, both L-threonine and L-methionine are catabolized into 2-oxobutanoate . These pathways have downstream effects on various biological processes, including anti-oxidative defense, energy production, signaling modules, and genetic modification .

Pharmacokinetics

It is known that the compound has a molecular weight of 11612 , which may influence its bioavailability and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme and its role in biochemical pathways. By participating in these pathways, this compound contributes to various biological processes, including the metabolism of amino acids and the production of energy .

生化学分析

Biochemical Properties

Methyl 2-oxobutanoate plays a significant role in biochemical reactions. It is involved in the synthesis of indole derivatives via Fischer indolization of arylhydrazines . It also participates in the synthesis of (−)-picrotoxinin, a natural product and neurotoxic sesquiterpenoid . Furthermore, it is used to prepare the core structure of phalarine, a natural product found in perennial grass .

Cellular Effects

It is known to be a volatile constituent of curuba fruit and has potential biological activity .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into other compounds through various enzymatic reactions. For instance, it can be used to synthesize indole derivatives via Fischer indolization of arylhydrazines using propylphosphonic anhydride .

Temporal Effects in Laboratory Settings

It is known to be a stable compound used in various biochemical reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the valine, leucine, and isoleucine degradation pathway, as well as the valine, leucine, and isoleucine biosynthesis pathway . It is also involved in the pantothenate and CoA biosynthesis pathway .

Subcellular Localization

It is known to be involved in various biochemical reactions that occur in different cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-oxobutanoate can be synthesized through several methods, including the alkylation of enolate ions. One common method involves the reaction of ethyl acetoacetate with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the esterification of 2-oxobutanoic acid with methanol. This process typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .

化学反応の分析

Types of Reactions: Methyl 2-oxobutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-oxobutanoic acid.

Reduction: It can be reduced to form 2-hydroxybutanoate.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic or acidic conditions.

Major Products:

Oxidation: 2-oxobutanoic acid.

Reduction: 2-hydroxybutanoate.

Substitution: Various substituted esters or amides, depending on the nucleophile used

科学的研究の応用

Methyl 2-oxobutanoate has a wide range of applications in scientific research:

Biology: It serves as a precursor in the biosynthesis of amino acids and other biologically active molecules.

Medicine: It is investigated for its potential therapeutic applications, including its role in metabolic pathways and as a potential drug intermediate.

類似化合物との比較

Methyl 2-oxobutanoate can be compared with other similar compounds, such as:

Methyl pyruvate: Both are methyl esters of keto acids, but methyl pyruvate has a simpler structure with only three carbon atoms.

Ethyl 3-methyl-2-oxobutyrate: This compound has an additional ethyl group, making it bulkier and slightly more hydrophobic.

2-oxovaleric acid methyl ester: This compound has a longer carbon chain, which affects its reactivity and physical properties

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and metabolic pathways. Its versatility as a synthetic intermediate and its role in biological processes make it a valuable compound in both research and industrial applications .

特性

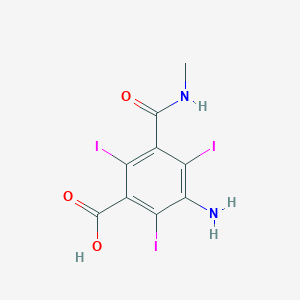

IUPAC Name |

methyl 2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIWVCAMONZQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

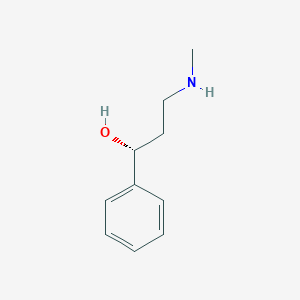

CCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337853 | |

| Record name | Methyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-66-7 | |

| Record name | Methyl 2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ketobutyric acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Methyl 2-oxobutanoate?

A1: this compound has the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol.

Q2: Can you describe a method for synthesizing this compound?

A2: this compound can be synthesized starting from methyl 2-hydroxy-3-butenoate. The key step involves isomerization of the C=C bond, yielding this compound as an intermediate. []

Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, this compound can also be produced through the reaction of dimethyl oxalate and ethylmagnesium chloride, a Grignard reagent. []

Q4: What is the biological significance of this compound?

A4: this compound is an α-keto acid derived from the branched-chain amino acid valine. It plays a role in branched-chain amino acid metabolism. []

Q5: How is this compound metabolized?

A5: this compound is oxidized by the branched-chain 2-oxo acid dehydrogenase complex, a key enzyme in branched-chain amino acid catabolism. [, ]

Q6: Are there any known diseases associated with abnormal this compound metabolism?

A6: Yes, Maple Syrup Urine Disease (MSUD) is a metabolic disorder characterized by a deficiency in the branched-chain 2-keto acid dehydrogenase complex, leading to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including this compound. [, ]

Q7: Can this compound be used as a substrate by microorganisms?

A7: Yes, certain bacteria, such as Bacillus strains, can utilize this compound. For example, Bacillus stearothermophilus DSM 297 can reduce this compound to its corresponding (R)-alcohol with high enantioselectivity. []

Q8: What is the significance of this compound in microbial metabolism?

A8: In microorganisms like Bacillus subtilis, this compound is a precursor in the biosynthesis of D-pantothenic acid (vitamin B5). Attenuating or deleting the gene encoding 3-methyl-2-oxobutanoate hydroxymethyl transferase (panB), an enzyme involved in this pathway, can impact D-pantothenic acid production. []

Q9: Has this compound been identified in any specific biological contexts?

A9: Yes, this compound was found to accumulate in the extracellular microenvironment of oleate-treated macrophages, suggesting a potential link to metabolic disturbances in macrophages. []

Q10: Is this compound chiral?

A10: Yes, this compound possesses a chiral center at the α-carbon, making it a chiral molecule.

Q11: Can the enantiomers of this compound be selectively synthesized or separated?

A11: Yes, various biocatalysts, such as enzymes and microorganisms, exhibit stereoselectivity towards the reduction of this compound. For instance:

- Bakers' yeast, both free and immobilized, can reduce esters of 3-methyl-2-oxobutanoic acid to their corresponding (R)-hydroxy esters with varying enantiomeric excesses. []

- The aerobic thermophile Bacillus stearothermophilus DSM 297 can reduce this compound to the (R)-alcohol with high enantioselectivity. []

- Two α-keto ester reductases (STKER-II and STKER-III) isolated from Streptomyces thermocyaneoviolaceus IFO 14271 can reduce this compound to the corresponding (R)-hydroxy ester with excellent enantiomeric excess. []

Q12: What factors influence the stereoselectivity of these biocatalytic reductions?

A12: Factors like the structure of the substrate, reaction conditions (e.g., temperature, solvent), and the specific biocatalyst used can all impact the stereochemical outcome of the reaction. [, , ]

Q13: Beyond simple reduction, can this compound participate in other stereoselective reactions?

A13: Yes, enzymes like 3-methyl-2-oxobutanoate hydroxymethyltransferase (KPHMT) can catalyze the stereoselective aldol addition of 3,3-disubstituted 2-oxoacids, derived from this compound, to aldehydes. This reaction allows for the creation of quaternary carbon centers with controlled stereochemistry. []

Q14: Can this compound be used in drug discovery?

A14: While not a direct drug target, enzymes involved in this compound metabolism, like 3-methyl-2-oxobutanoate hydroxymethyltransferase (panB), have been explored as potential drug targets in Mycobacterium tuberculosis. Inhibiting these enzymes could disrupt essential metabolic pathways in the bacteria. []

Q15: How is this compound relevant to research on prosthetic joint infections (PJIs)?

A15: Metatranscriptomic analysis of synovial fluid from PJI patients revealed the upregulation of the gene encoding 3-methyl-2-oxobutanoate hydroxymethyltransferase in Escherichia coli, a common PJI pathogen. This suggests a potential role for this enzyme in E. coli virulence and biofilm formation. []

Q16: Are there any studies on the environmental impact of this compound?

A16: While specific data on the environmental impact of this compound is limited within the provided research papers, it's important to consider the potential ecological effects and explore strategies to mitigate any negative impacts during its synthesis, use, and disposal.

Q17: What analytical techniques are commonly used to study this compound?

A17: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify and quantify this compound in biological samples, such as the extracellular microenvironment of macrophages. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)